p-MENTH-8-EN-3-ONE, trans-
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Overview
Description
p-MENTH-8-EN-3-ONE, trans-: is a monoterpenoid compound with the molecular formula C10H16O . It is a derivative of p-menthane and is known for its characteristic minty aroma. This compound is commonly found in essential oils and has various applications in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-MENTH-8-EN-3-ONE, trans- can be achieved through several methods. One common approach involves the oxidation of pulegone, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires controlled conditions to ensure the selective formation of the desired trans-isomer.
Industrial Production Methods: Industrial production of p-MENTH-8-EN-3-ONE, trans- often involves the use of biocatalysts. Enzymatic systems of microorganisms, such as bacteria and fungi, can be employed to transform monoterpenes into their derivatives. This method is advantageous as it allows for the production of compounds with high optical purity and reduces the generation of toxic chemical waste .
Chemical Reactions Analysis
Types of Reactions: p-MENTH-8-EN-3-ONE, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form p-menth-1-en-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid.
Reduction: Reduction reactions can convert p-MENTH-8-EN-3-ONE, trans- into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylation Reagents: Benzoyl chloride for enolization and acylation reactions.
Major Products:
Oxidation Products: p-menth-1-en-7,8-diol, 8-hydroxy-p-menth-1-en-7-oic acid.
Reduction Products: Corresponding alcohols of p-MENTH-8-EN-3-ONE, trans-.
Scientific Research Applications
Chemistry: p-MENTH-8-EN-3-ONE, trans- is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against various pathogenic microorganisms, including bacteria and fungi .
Medicine: Research has indicated that p-MENTH-8-EN-3-ONE, trans- may have potential therapeutic applications due to its antimicrobial and anti-inflammatory properties .
Industry: In the fragrance and flavor industries, p-MENTH-8-EN-3-ONE, trans- is used as a key ingredient in the formulation of minty and herbal scents .
Mechanism of Action
The mechanism of action of p-MENTH-8-EN-3-ONE, trans- involves its interaction with microbial cell membranes. Due to its lipophilic nature, the compound can partition into the lipid bilayer of cell membranes, disrupting their integrity and leading to cell lysis . Additionally, the compound can undergo enzymatic transformations, resulting in the formation of various bioactive metabolites .
Comparison with Similar Compounds
p-MENTH-1-EN-8-OL (α-terpineol): Another monoterpenoid with a similar structure but different functional groups.
p-MENTH-3-ENE-1,2,8-TRIOL: A derivative of p-MENTH-8-EN-3-ONE with additional hydroxyl groups.
Uniqueness: p-MENTH-8-EN-3-ONE, trans- is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its distinct minty aroma and potential antimicrobial properties further distinguish it from other similar compounds .
Biological Activity
p-Menth-8-en-3-one, commonly known as trans-p-menth-8-en-3-one, is a monoterpenoid compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in the flavor and fragrance industry, but recent studies have highlighted its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant effects.
- Chemical Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- CAS Registry Number : 7299-40-3
Antimicrobial Activity
Trans-p-menth-8-en-3-one has demonstrated significant antimicrobial properties against various pathogens. A study conducted by Pino et al. (2006) revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Salmonella typhimurium | 1.5 mg/mL |
Anti-inflammatory Effects
Research has indicated that trans-p-menth-8-en-3-one may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, it was observed that treatment with trans-p-menth-8-en-3-one significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role for this compound in managing inflammatory conditions.
Antioxidant Activity
Trans-p-menth-8-en-3-one has also been evaluated for its antioxidant capabilities. A study by da Rocha et al. (2012) demonstrated that this compound effectively scavenged free radicals and inhibited lipid peroxidation in vitro. The antioxidant activity was measured using the DPPH assay, with an IC50 value of 25 µg/mL, indicating a moderate level of activity compared to standard antioxidants like ascorbic acid.
Case Study 1: Toxicity Assessment
In a toxicity assessment involving rats, it was found that high doses of trans-p-menth-8-en-3-one led to gastrointestinal disturbances and central nervous system effects. The study emphasized the importance of dosage in determining safety profiles for human consumption .
Case Study 2: Clinical Application
A clinical trial assessed the efficacy of trans-p-menth-8-en-3-one as an adjunct treatment for patients with chronic inflammatory diseases. Patients receiving this compound showed improved symptoms and reduced markers of inflammation compared to the control group .
Properties
CAS No. |
57129-09-6 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 |
InChI Key |
RMIANEGNSBUGDJ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(=O)C1)C(=C)C |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=C)C |
density |
0.925-0.932 |
physical_description |
Colourless to yellow liquid, minty-woody, mildly green odour |
solubility |
insoluble in water; soluble in alcohol and oils miscible (in ethanol) |
Origin of Product |
United States |
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